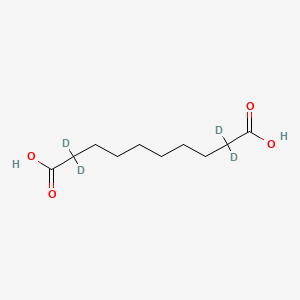
1,10-Decanedioic-2,2,9,9-D4 acid
Descripción general
Descripción
1,10-Decanedioic-2,2,9,9-D4 acid is a deuterated analogue of azelaic acid, an organic compound with a dicarboxylic acid structure. It has the molecular formula C10H14D4O4 and is commonly abbreviated as D4-DA.
Molecular Structure Analysis
The molecular formula of 1,10-Decanedioic-2,2,9,9-D4 acid is C10H14D4O4 . The molecular weight is 206.27 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Aplicaciones Científicas De Investigación
Material Science and Polymer Chemistry
1,10-Decanedioic acid, also known as sebacic acid, plays a significant role in the synthesis of polymers and materials. Gardon et al. (2001) explored its use in the urotropine-sebacic acid system, revealing insights into the acid-carboxylate relationship, which is crucial for understanding polymer interactions (Gardon et al., 2001). In a related study, Dongshuang Li et al. (2006) synthesized the polyester poly(1,10-decanediol/1,10-sebacate) using enzymatic condensation polymerization, highlighting its potential in creating triblock copolymers (Li et al., 2006). This research underscores the acid's versatility in polymer chemistry, enabling the development of materials with tailored properties.
Thermal Energy Storage
The study by Jianfen Shen et al. (2020) on the thermal performance of a stearic acid/1,10-decanediol eutectic blend as a phase change material (PCM) demonstrates its potential in energy storage applications. This research highlights the eutectic's stability and chemical resilience over multiple thermal cycles, making it a candidate for thermal energy storage systems (Shen et al., 2020).
Green Chemistry and Biocatalysis
The biocatalytic production of sebacic acid represents a sustainable alternative to traditional chemical methods. Lu et al. (2022) discussed an innovative approach using engineered alcohol dehydrogenase for sebacic acid production with in situ co-factor regeneration, emphasizing the efficiency and cost-effectiveness of enzymatic processes in green chemistry (Lu et al., 2022).
Mineral Processing
In mineral processing, the selective separation of minerals is crucial. Xinyang Yu et al. (2020) introduced decanedioic hydroxamic acid as a novel flotation collector for separating bastnäsite from calcite, showing better selectivity compared to traditional collectors. This advancement could lead to more efficient mineral processing techniques (Yu et al., 2020).
Nanotechnology
The stabilization of nanoparticles is essential for various applications. R. A. Harris et al. (2013) simulated the adsorption of sebacic acid and 1,10-decanediol on iron oxide nanoparticles, providing insights into their stabilizing effects. This study contributes to the understanding of nanoparticle surface interactions and stabilization mechanisms (Harris et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
2,2,9,9-tetradeuteriodecanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h1-8H2,(H,11,12)(H,13,14)/i7D2,8D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMXRPHRNRROMY-OSEHSPPNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(=O)O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCC([2H])([2H])C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,10-Decanedioic-2,2,9,9-D4 acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(1-tert-Butyl-2-methyl-1H-benzo-[d]imidazol-6-yl)thiazol-2-amine](/img/structure/B1474329.png)






![3-(Hydroxymethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1474338.png)
![N'-[4-methyl-6-(1-piperidyl)pyrimidin-2-yl]ethane-1,2-diamine](/img/structure/B1474339.png)
![Spiro[3.3]heptane-2,2-diyldimethanamine](/img/structure/B1474342.png)



